trans-Chrysanthemol
Overview
Description
trans-Chrysanthemol: is a naturally occurring sesquiterpene alcohol that can be isolated from the plant Chrysanthemum indicum. It is known for its anti-inflammatory properties and is used in various scientific research applications . The molecular formula of this compound is C10H18O, and it has a molecular weight of 154.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of trans-Chrysanthemol can be achieved through various synthetic routes. One such method involves the use of chrysanthemyl diphosphate synthase (TcCDS) to catalyze the formation of chrysanthemyl diphosphate from dimethylallyl diphosphate. This intermediate can then be hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Chrysanthemum indicum. The compound is isolated through a series of extraction and purification steps, including solvent extraction and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: trans-Chrysanthemol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers.
Major Products:
Oxidation Products: trans-Chrysanthemal and trans-Chrysanthemic acid.
Reduction Products: Corresponding hydrocarbons.
Substitution Products: Esters and ethers.
Scientific Research Applications
Chemistry: trans-Chrysanthemol is used as a precursor in the synthesis of various organic compounds, including pyrethrins, which are natural insecticides .
Biology: In biological research, this compound is studied for its anti-inflammatory properties and its role in plant defense mechanisms .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory activity. It is being investigated for its potential use in treating inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
The mechanism of action of trans-Chrysanthemol involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound interacts with various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, to reduce inflammation .
Comparison with Similar Compounds
cis-Chrysanthemyl alcohol: Another stereoisomer of Chrysanthemol with similar properties.
Chrysanthemyl acetate: An acetylation product of trans-Chrysanthemol.
trans-Chrysanthemal: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers and derivatives .
Biological Activity
trans-Chrysanthemol is a monoterpenoid alcohol primarily derived from the chrysanthemum plant, specifically Tanacetum cinerariifolium. It serves as a precursor in the biosynthesis of pyrethrins, which are widely used as natural insecticides. This compound exhibits various biological activities, including insecticidal properties, and has garnered attention for its potential applications in agriculture and medicine.
Biosynthesis of this compound
The biosynthetic pathway of this compound involves several enzymatic reactions. The key enzyme, chrysanthemyl diphosphate synthase (CDS), catalyzes the conversion of dimethylallyl diphosphate (DMAPP) into chrysanthemyl diphosphate (CPP), which is subsequently hydrolyzed to yield this compound.
Key Enzymatic Steps:
- Formation of Chrysanthemyl Diphosphate :
-
Conversion to this compound :
- Enzyme: Hydrolytic enzymes (not fully characterized)
- Reaction: CPP → this compound + phosphate
Insecticidal Properties
This compound has demonstrated significant insecticidal activity against various pests, notably aphids. Research indicates that plants engineered to overexpress the TcCHS gene (which encodes for chrysanthemol synthase) emit higher levels of this compound, leading to reduced aphid populations in field trials .
Case Study: Aphid Resistance
- Plant Model : Transgenic chrysanthemum (Chrysanthemum morifolium)
- Gene Overexpression : TcCHS gene
- Findings :
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown it to possess inhibitory effects against various bacterial strains, making it a candidate for developing natural preservatives or therapeutic agents.
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities, contributing to the protection of cells from oxidative stress. This property may have implications for its use in nutraceutical applications.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Insecticidal | Reduces aphid populations in transgenic plants | |
Antimicrobial | Inhibitory effects on bacterial strains | |
Antioxidant | Protects cells from oxidative stress |
Table 2: Enzymatic Properties of CDS
Enzyme | Substrate | (μM) | Activity Level |
---|---|---|---|
Chrysanthemyl Diphosphate Synthase (CDS) | DMAPP | ~100 | Competitively inhibited by CPP |
Hydrolytic Enzymes | Chrysanthemyl Diphosphate (CPP) | Not determined | Converts CPP to this compound |
Properties
IUPAC Name |
[(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18383-58-9, 76704-87-5 | |
Record name | Chrysanthemol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysanthemol, (1S,3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076704875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHRYSANTHEMOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7RGL82B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHRYSANTHEMOL, (1S,3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5M4WX8TLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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